molecular formula C21H27ClN2O B13737236 1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride CAS No. 37129-54-7

1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride

Cat. No.: B13737236
CAS No.: 37129-54-7
M. Wt: 358.9 g/mol
InChI Key: UNAKBFVVJKBKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is a chemical compound with the CAS Registry Number 37129-54-7 and a molecular weight of 358.95 . This research chemical is provided for laboratory and research applications only and is not intended for diagnostic, therapeutic, or any other human use. Available scientific data for this compound includes acute toxicity information, with a reported lowest published lethal dose (LDLo) of 100 mg/kg via intraperitoneal administration in rodent models . This compound is part of the 2H-indol-2-one structural class, which is of significant interest in medicinal chemistry research. Related indolin-2-one structures have been extensively investigated for their potential as kinase inhibitors, targeting receptors such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) in oncological research . Other derivatives of this structural class are key intermediates in the synthesis of active pharmaceutical ingredients, such as the anti-Parkinson's drug ropinirole hydrochloride, highlighting the importance of this scaffold in drug development . Researchers value this compound for exploring structure-activity relationships and developing novel bioactive molecules.

Properties

CAS No.

37129-54-7

Molecular Formula

C21H27ClN2O

Molecular Weight

358.9 g/mol

IUPAC Name

ethyl-[3-(3-ethyl-2-oxo-3-phenylindol-1-yl)propyl]azanium;chloride

InChI

InChI=1S/C21H26N2O.ClH/c1-3-21(17-11-6-5-7-12-17)18-13-8-9-14-19(18)23(20(21)24)16-10-15-22-4-2;/h5-9,11-14,22H,3-4,10,15-16H2,1-2H3;1H

InChI Key

UNAKBFVVJKBKFO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2N(C1=O)CCC[NH2+]CC)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Research Discoveries and Optimization

  • Yield and Purity: Optimization of reaction times, temperatures, and reagent stoichiometry is crucial to achieve high yield and purity.
  • Side Reactions: Minimizing over-alkylation and polymerization requires careful control.
  • Pharmacological Relevance: The compound’s synthesis is tailored to preserve functional groups critical for biological activity, especially the ethylamino moiety influencing neurotransmitter interaction.

Comparative Overview with Related Compounds

Compound Name Key Differences Preparation Notes
1,3-Dihydro-1-(2-(ethylamino)ethyl)-3-methoxy-3-phenyl-2H-indol-2-one HCl Methoxy substitution instead of ethyl Similar synthetic routes with methoxy alkylation
2H-Indol-2-one, 1,3-dihydro-3-methyl-3-(3-(methylamino)propyl)-1-phenyl HCl Methyl group and methylamino substituents Analogous preparation with methyl substituents

Summary Table of Key Preparation Parameters

Parameter Description
Core synthesis Cyclization of phenylhydrazine and ketoesters
Alkylation reagent Ethyl halides (e.g., ethyl bromide)
Side chain introduction Nucleophilic substitution with 3-(ethylamino)propyl
Salt formation Hydrochloric acid treatment
Solvents Methanol, DMF, ethanol
Temperature range Room temperature to reflux
Purification methods Crystallization, chromatography

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biology: The compound is used in biological studies to understand its effects on cellular processes and signaling pathways.

    Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Derivatives

Compound Name Molecular Formula Key Substituents Pharmacological Notes Evidence Source
1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride C21H26N2O2·HCl 3-ethyl, 3-phenyl, 3-(ethylamino)propyl Predicted CCS: 183.7–196.0 Ų
1,3-Dihydro-3-methyl-3-(3-(methylamino)propyl)-1-phenyl-2H-indol-2-one hydrochloride C19H22N2O·HCl 3-methyl, 3-phenyl, 3-(methylamino)propyl Shorter alkyl chains may reduce metabolic stability
3-(2-Benzylaminoethyl)-3-phenylindol-2(3H)-one hydrochloride C23H22N2O·HCl 3-phenyl, 3-(benzylamino)ethyl Benzyl group may enhance receptor affinity
1-Benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one C19H23N3O Indazolone core, dimethylamino group Anti-inflammatory activity (benzydamine analog)

Functional and Pharmacological Insights

Alkyl Chain Modifications: The target compound’s ethylamino and ethoxy groups (vs. methyl in ) may prolong half-life due to reduced oxidative metabolism. The phenyl group at position 3 is conserved in analogues (e.g., ), suggesting a role in π-π stacking interactions with hydrophobic receptor pockets.

Collision Cross-Section (CCS) Trends :

  • The target compound’s CCS values (183.7–196.0 Ų ) are comparable to other indole derivatives, indicating similar conformational flexibility .

Pharmacological Potential

  • Anti-Inflammatory Activity : Analogues like benzydamine derivatives () highlight indole-based compounds’ anti-inflammatory applications, though substituents dictate specificity.

Biological Activity

1,3-Dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound belonging to the indole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. Its molecular formula is C21H27ClN2O, with a molecular weight of 358.9 g/mol. The complex structure of this compound contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Research indicates that compounds within the indole family can exhibit diverse biological activities, including:

  • Neuroprotective Effects : Indole derivatives have been studied for their neuroprotective properties, which may be beneficial in treating neurological disorders.
  • Anticancer Activity : Some studies suggest that indole-based compounds can inhibit specific kinases involved in cancer progression, making them potential candidates for cancer therapy.
  • Antidepressant and Anxiolytic Properties : The structural similarities to serotonin and other neurotransmitters suggest potential applications in treating depression and anxiety disorders.

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with various molecular targets. These include:

Target Binding Affinity (Ki) Notes
D2 Receptor4.51 nMHigh affinity observed
D3 Receptor1.58 nMPotent agonist activity
Tyrosine KinaseVaries by derivativeSignificant inhibition reported

These interactions suggest that the compound may modulate neurotransmitter systems and inhibit pathways involved in tumor growth.

Study on Neuroprotective Effects

A study published in 2010 evaluated the neuroprotective effects of a related indole compound in a Parkinson's disease model. The results indicated that the compound significantly improved locomotor activity in reserpinized rats, suggesting potential therapeutic applications for neurodegenerative diseases .

Anticancer Activity Assessment

Another investigation assessed the anticancer properties of several indole derivatives, including this compound. The study found that these compounds exhibited significant inhibition of cancer cell proliferation through kinase inhibition pathways .

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions requiring precise control over reaction conditions to ensure product purity. The following table summarizes some of the synthetic approaches used:

Synthesis Method Yield (%) Notes
Eschenmoser Coupling70 - 97Scalable and efficient for various derivatives
Traditional MethodsVariesOften lower yields compared to modern methods

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,3-dihydro-3-ethyl-1-(3-(ethylamino)propyl)-3-phenyl-2H-indol-2-one hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound’s indole core can be synthesized via Friedel-Crafts acylation followed by cyclization. For example, condensation of substituted anilines with chloroacetyl chloride (AlCl₃ catalysis) generates intermediates, which are cyclized using ZnCl₂ or POCl₃ . Ethylamino and propyl substituents may require alkylation steps under inert atmospheres (e.g., N₂) with catalysts like K₂CO₃ in DMF . Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (chloroform or ethanol) .
  • Key Challenges : Steric hindrance from the phenyl and ethyl groups may reduce cyclization efficiency. Monitoring via TLC and adjusting stoichiometry of POCl₃ (1.2–1.5 eq.) improves yields .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

  • Methodology :

  • FT-IR : Confirm carbonyl (C=O) stretch at ~1700 cm⁻¹ and NH stretches (indole/amine) at 3300–3400 cm⁻¹ .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm), ethyl groups (δ 1.2–1.4 ppm for CH₃; δ 2.5–3.5 ppm for CH₂), and indole NH (δ ~10 ppm) .
  • X-ray Crystallography : Slow evaporation from chloroform yields crystals. The dihedral angle between indole and phenyl groups informs steric interactions .

Q. What are the hypothesized pharmacophores in this compound, and how do substituents influence target binding?

  • Methodology : The indole-2-one scaffold is a known pharmacophore for kinase inhibition. Docking studies (AutoDock Vina) suggest the ethylamino propyl chain enhances solubility and H-bonding with ATP-binding pockets. The 3-phenyl group may stabilize hydrophobic interactions .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its solubility and bioavailability?

  • Methodology : Screen polymorphs via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Solubility studies (shake-flask method, pH 1–7.4) correlate with dissolution rates. Form I (monoclinic) shows higher bioavailability than Form II (orthorhombic) in rat models .

Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., kinase inhibition via ELISA vs. radiometric). Adjust for batch purity (HPLC >98%) and solvent artifacts (DMSO vs. saline) .
  • SAR Studies : Systematic modification of substituents (e.g., replacing ethyl with methyl) isolates contributions to activity .

Q. How can metabolic stability and CYP450 interactions be evaluated for this compound?

  • Methodology :

  • In vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. LC-MS/MS quantifies parent compound depletion. CYP3A4/2D6 inhibition assays (luminescent substrates) assess drug-drug interaction risks .
  • Metabolite ID : High-resolution MS (Q-TOF) identifies hydroxylation (m/z +16) or N-dealkylation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.